

Disodium Arsenate: A Technical Review of Industrial Applications and Biochemical Mechanisms

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Compound of Interest

Compound Name: Disodium arsenate

Cat. No.: B166728

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Introduction

Disodium hydrogen arsenate (Na_2HAsO_4) is an inorganic salt of arsenic acid. It typically exists as a heptahydrate ($\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$), appearing as odorless, colorless crystals that are soluble in water.[1][2] Due to the high toxicity and confirmed carcinogenicity of arsenic compounds, the industrial applications of **disodium arsenate** are now primarily historical or limited to highly controlled processes.[3] This guide provides a technical overview of its past and niche industrial uses, synthesis, and, for the benefit of biomedical researchers, its well-documented mechanism of action at the cellular level.

Physicochemical and Toxicological Data

A summary of the key properties and safety thresholds for **disodium arsenate** is presented below. The data primarily pertains to the heptahydrate form unless otherwise specified.

Table 1: Physicochemical Properties of **Disodium Arsenate** Heptahydrate

Property	Value
Chemical Formula	Na₂HAsO₄·7H₂O [4]
Molar Mass	312.01 g/mol [1] [4]
Appearance	Colorless, odorless crystals [2]
Density	1.9 g/cm ³ [2] [3]
Melting Point	Decomposes at 180°C [2] [3]
Solubility in Water	39 g/100 mL at 21°C [2] [3]

| pH | Aqueous solution is alkaline[\[2\]](#) |

Table 2: Occupational Exposure Limits and Toxicity

Parameter	Value / Classification
OSHA PEL (as As)	0.01 mg/m³ [5]
ACGIH TLV (as As)	0.01 mg/m ³ (TWA) [3] [5]
NIOSH IDLH (as As)	5 mg/m ³ [5]
IARC Carcinogen Classification	Group 1: Carcinogenic to humans [6]

| NTP Carcinogen Classification | Known to be a human carcinogen[\[6\]](#) |

Industrial Applications (Primarily Historical)

The utility of **disodium arsenate** stems from its toxicity to a wide range of organisms. Its primary industrial roles have been as a biocide and as a precursor for other chemical compounds.

Wood Preservation

Disodium arsenate has been a component in waterborne wood preservatives, most notably Chromated Copper Arsenate (CCA).[\[7\]](#)[\[8\]](#) While CCA formulations have largely been phased out for residential use since 2004, they are still permitted for certain industrial applications like

poles and piles.[7][9] In these formulations, sodium arsenate or arsenic acid serves as the source of arsenic pentoxide, which is highly effective against copper-tolerant fungi and insects.[7][8]

Table 3: Example Composition of CCA-C Wood Preservative

Component	Actives Composition (%)
Chromium trioxide (CrO_3)	47.5%
Copper oxide (CuO)	18.5%
Arsenic pentoxide (As_2O_5)	34.0%

Source: AWWA Standard P5 allows for the substitution of arsenic acid or sodium arsenate for arsenic pentoxide.[8]

Biocides and Pesticides

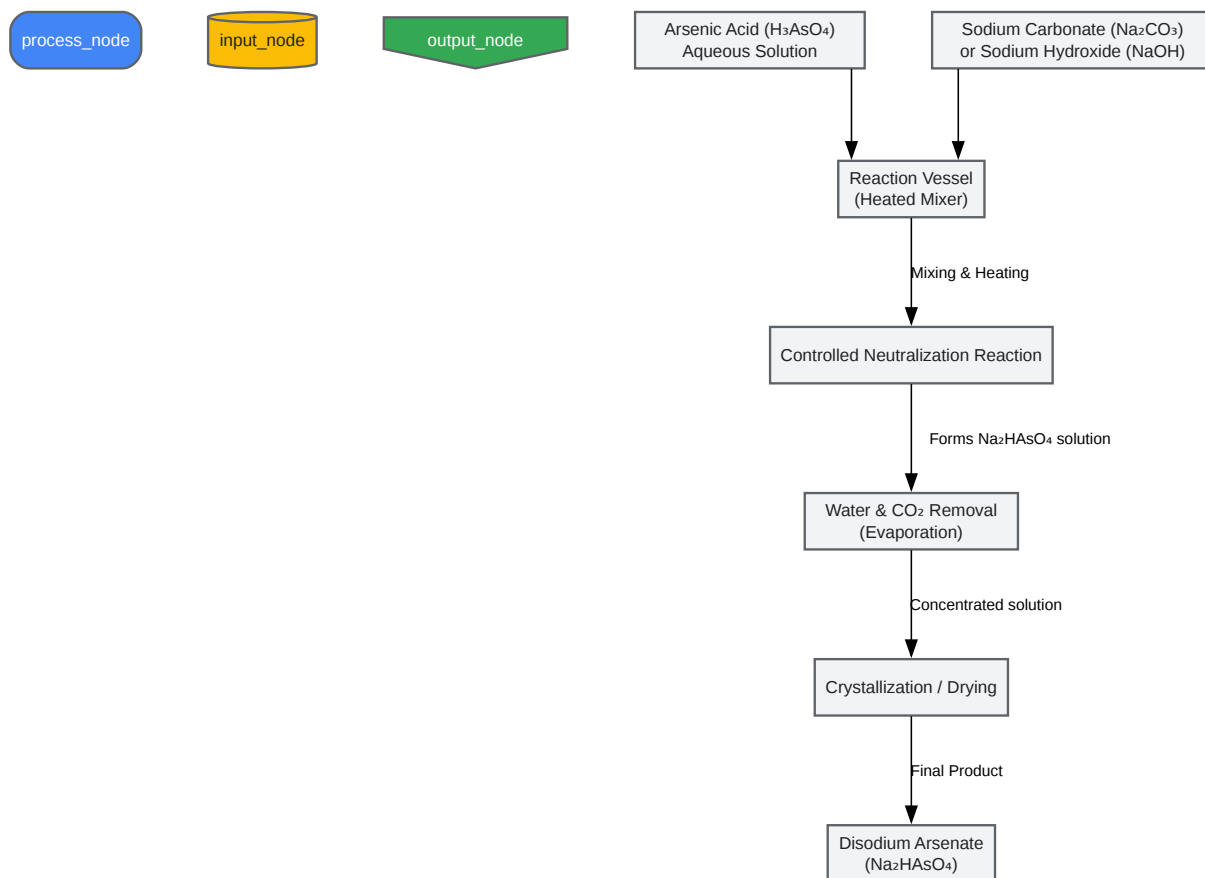
Historically, **disodium arsenate** was used more broadly as an insecticide, herbicide, and germicide.[6][10][11] Its applications included use in ant syrups and on fly-papers.[6] However, due to its high toxicity and environmental persistence, these uses have been almost entirely replaced by safer alternatives. The EPA has canceled registrations for all non-wood preservative uses of inorganic arsenicals.[6]

Dyeing and Printing

In the textile industry, **disodium arsenate** was employed in dyeing and printing processes, particularly with Turkey-red oil.[5][6][12] Its role was likely as a mordant or fixing agent, helping to bind dyes to fabric. This application is now obsolete in modern textile manufacturing due to safety concerns.

Synthesis and Manufacturing

The synthesis of **disodium arsenate** involves the reaction of arsenic acid with a sodium base. A representative workflow is depicted below.



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Fig. 1: General synthesis workflow for **disodium arsenate**.

Representative Experimental Protocol: Synthesis of Sodium Arsenate

The following protocol is based on the principles described in a patented industrial process for producing a dry, granular sodium arsenate product.[13]

- Preparation: Place a stoichiometric amount of dry sodium carbonate (soda ash) into a heavy-duty mixer capable of being heated.
- Reaction: Gradually add a hot, concentrated aqueous solution of arsenic acid (e.g., 82-90% H₃AsO₄) to the sodium carbonate.[13] The reaction should be maintained at a temperature

above the boiling point of water (e.g., 100-195°C) to facilitate the removal of water.[13]

- **Mixing:** Stir the mixture continuously during the initial phase of the reaction to ensure homogeneity.
- **Dehydration:** As the reaction proceeds, water (both from the acid solution and formed during the reaction) and carbon dioxide will be driven off.
- **Solidification:** A solid mass or porous cake of sodium arsenate will form as the reaction completes and water is removed.[13]
- **Finishing:** The resulting solid mass is then crushed and dried to yield the final granular product.

Biochemical Mechanism of Action: Relevance for Drug Development

For researchers and drug development professionals, the primary interest in **disodium arsenate** lies in its potent and well-characterized mechanism of cellular toxicity. The arsenate ion (AsO_4^{3-}), the active form of **disodium arsenate**, is a chemical analog of inorganic phosphate (PO_4^{3-}). [14][15] This mimicry allows it to disrupt critical phosphate-dependent metabolic pathways, most notably glycolysis and ATP synthesis.

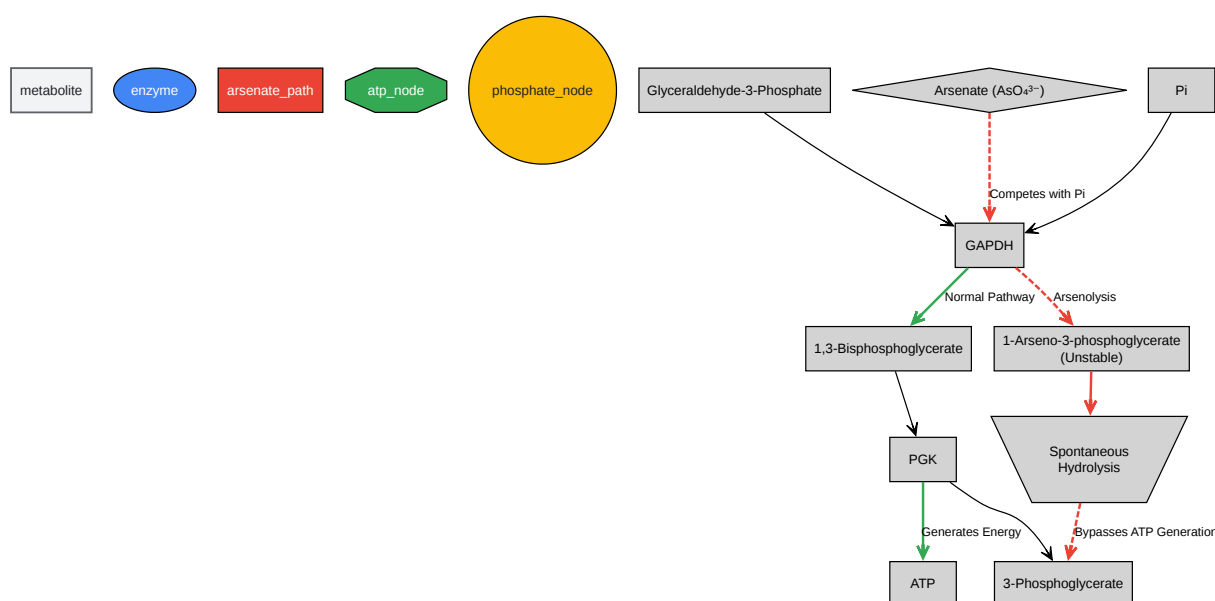
Interference with Glycolysis

Arsenate's most classic toxic effect is the uncoupling of glycolysis from ATP production through a process called "arsenolysis". [14][15]

- **Normal Glycolysis:** In a key energy-yielding step, the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) catalyzes the addition of inorganic phosphate (P_i) to glyceraldehyde-3-phosphate, forming 1,3-bisphosphoglycerate. This high-energy intermediate then donates a phosphate group to ADP, generating the first net ATP of glycolysis.
- **Arsenolysis:** Arsenate competes with phosphate for the same binding site on GAPDH. [16] The enzyme mistakenly incorporates arsenate, forming an unstable intermediate called 1-arseno-3-phosphoglycerate. [15][17][18]

- ATP Bypass: This arsenate ester is highly unstable and undergoes rapid, non-enzymatic hydrolysis.[17][18][19] This hydrolysis yields 3-phosphoglycerate, the same product further down the glycolytic pathway, but critically, it bypasses the ATP-generating step.[15][16]

The net result is that glycolysis can continue, but the cell is deprived of the ATP that should have been produced, effectively draining the cell of energy.[14][17]



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